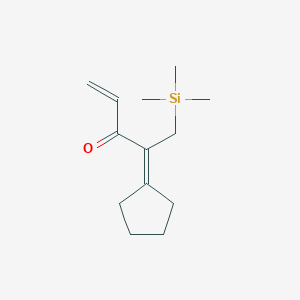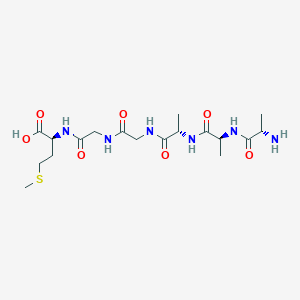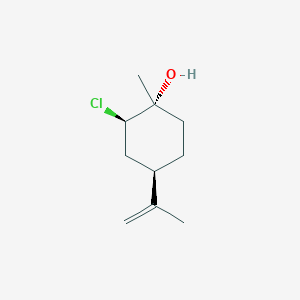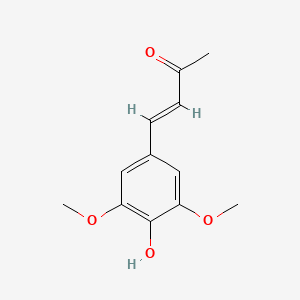![molecular formula C17H24N2S2+2 B12570265 Pyridinium, 2,2'-[1,5-pentanediylbis(thio)]bis[1-methyl- CAS No. 184679-70-7](/img/structure/B12570265.png)
Pyridinium, 2,2'-[1,5-pentanediylbis(thio)]bis[1-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridinium, 2,2’-[1,5-pentanediylbis(thio)]bis[1-methyl-] is a chemical compound that contains pyridinium and thiol groups. It is commonly used as a cationic surfactant in various industrial applications due to its ability to lower the surface tension of liquids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyridinium salts, including Pyridinium, 2,2’-[1,5-pentanediylbis(thio)]bis[1-methyl-], typically involves the quaternization of pyridine with alkyl halides or other alkylating agents. The reaction conditions often include the use of solvents such as acetonitrile or ethanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for pyridinium salts generally follow similar synthetic routes but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Pyridinium, 2,2’-[1,5-pentanediylbis(thio)]bis[1-methyl-] can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the pyridinium salt to its corresponding pyridine derivative.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium nitrogen or the thiol groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce pyridine derivatives .
Applications De Recherche Scientifique
Pyridinium, 2,2’-[1,5-pentanediylbis(thio)]bis[1-methyl-] has a wide range of scientific research applications, including:
Chemistry: Used as a cationic surfactant and catalyst in various chemical reactions.
Biology: Investigated for its antimicrobial properties and potential use in gene delivery systems.
Medicine: Explored for its potential as an anti-cancer and anti-malarial agent.
Industry: Utilized in the production of materials with specific surface properties and in electrochemical devices
Mécanisme D'action
The mechanism of action of Pyridinium, 2,2’-[1,5-pentanediylbis(thio)]bis[1-methyl-] involves its interaction with biological membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. It can also inhibit enzyme activity by binding to active sites or altering protein conformation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyridinium salts and viologens, such as:
1,1’-Dimethyl-4,4’-bipyridinium dichloride (Methyl Viologen): Known for its electrochromic properties.
4,4’-(Thiophene-2,5-diylbis(ethyne-2,1-diyl))bis(1-methyl-1-pyridinium) Iodide: Used in fluorescence-related applications.
Uniqueness
Pyridinium, 2,2’-[1,5-pentanediylbis(thio)]bis[1-methyl-] is unique due to its specific combination of pyridinium and thiol groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
184679-70-7 |
|---|---|
Formule moléculaire |
C17H24N2S2+2 |
Poids moléculaire |
320.5 g/mol |
Nom IUPAC |
1-methyl-2-[5-(1-methylpyridin-1-ium-2-yl)sulfanylpentylsulfanyl]pyridin-1-ium |
InChI |
InChI=1S/C17H24N2S2/c1-18-12-6-4-10-16(18)20-14-8-3-9-15-21-17-11-5-7-13-19(17)2/h4-7,10-13H,3,8-9,14-15H2,1-2H3/q+2 |
Clé InChI |
SUQSNKXLYMYDCV-UHFFFAOYSA-N |
SMILES canonique |
C[N+]1=CC=CC=C1SCCCCCSC2=CC=CC=[N+]2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]pyridine-4-carbaldehyde](/img/structure/B12570183.png)
![4-{[(4-Methylbenzene-1-sulfonyl)imino]methyl}phenyl acetate](/img/structure/B12570197.png)


![Indium, [tris(trimethylsilyl)methyl]-](/img/structure/B12570216.png)
![2-[2-(Cyclohepta-1,3,5-trien-1-yl)phenyl]-1-benzothiophene](/img/structure/B12570225.png)
![2-{(E)-[(10-Methyl-10H-phenothiazin-3-yl)methylidene]amino}benzoic acid](/img/structure/B12570237.png)




![N~1~,N~1~,N~4~,N~4~-Tetrakis[3-(dimethylamino)propyl]butane-1,4-diamine](/img/structure/B12570254.png)

